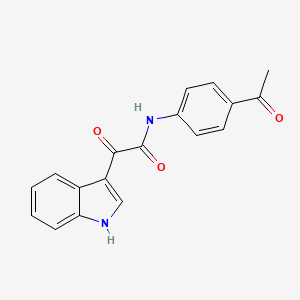
N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Descripción general
Descripción
N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as APIO, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. APIO belongs to the family of indole-based compounds, which have been reported to possess diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been extensively investigated for its potential therapeutic applications. Several studies have reported that this compound exhibits anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in lipopolysaccharide-stimulated macrophages. Moreover, this compound has been reported to induce apoptosis in cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, this compound has been shown to possess anti-microbial activity against various bacterial and fungal strains.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is not fully understood. However, several studies have suggested that this compound exerts its biological effects by modulating various signaling pathways. This compound has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy homeostasis. Moreover, this compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, this compound has been reported to activate the p38 MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess diverse biochemical and physiological effects. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, mediators of inflammation. Moreover, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Additionally, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is its synthetic accessibility, which allows for the preparation of large quantities of the compound. Moreover, this compound exhibits good solubility in common organic solvents, which facilitates its use in biochemical assays. However, one of the limitations of this compound is its relatively low potency compared to other indole-based compounds, which may limit its biological applications.
Direcciones Futuras
Several future directions can be envisioned for the research on N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide. Firstly, further studies are needed to elucidate the mechanism of action of this compound and its molecular targets. Secondly, the potential therapeutic applications of this compound, particularly in the treatment of cancer and inflammatory diseases, need to be further explored. Thirdly, the development of more potent analogs of this compound may enhance its biological activity and expand its potential applications. Finally, the investigation of the pharmacokinetics and toxicity of this compound will be critical for its eventual translation into clinical use.
Conclusion:
In conclusion, this compound is a synthetic compound that exhibits diverse biological activities and has potential therapeutic applications. The synthesis of this compound is relatively simple and yields a pure compound that is suitable for biochemical assays. This compound exerts its biological effects by modulating various signaling pathways and possesses diverse biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11(21)12-6-8-13(9-7-12)20-18(23)17(22)15-10-19-16-5-3-2-4-14(15)16/h2-10,19H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEICPKVRDQLBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



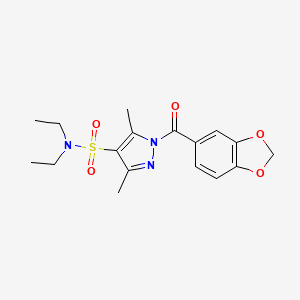
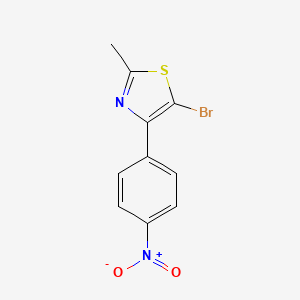
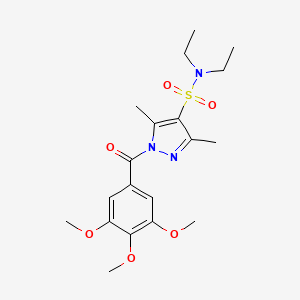
![4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 2-nitrophenyl ketone](/img/structure/B3309758.png)
![4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone](/img/structure/B3309763.png)
![3,5-dimethyl-1-[(2-nitrophenoxy)acetyl]-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole](/img/structure/B3309766.png)
![4-({3,5-dimethyl-1-[(2-nitrophenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)morpholine](/img/structure/B3309778.png)


![6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-nicotinonitrile](/img/structure/B3309814.png)
![6-(4-Chlorophenylsulfinyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3309816.png)
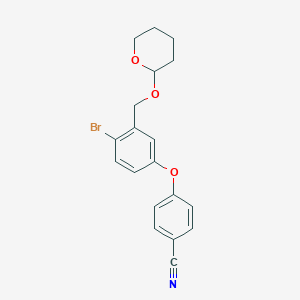
![2-(4-Bromo-phenyl)-6-methoxy-benzo[b]thiophene](/img/structure/B3309826.png)
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(5-fluoro-6-methylpyridin-2-yl)ethane-1,2-dione](/img/structure/B3309830.png)